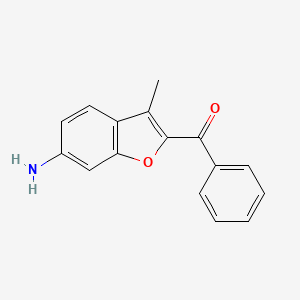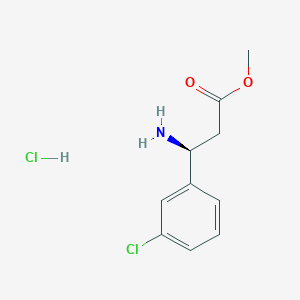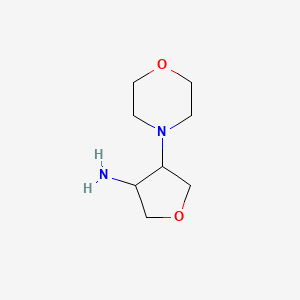![molecular formula C12H19NO2 B2498820 N-(7,7-Dimethyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide CAS No. 2224519-56-4](/img/structure/B2498820.png)
N-(7,7-Dimethyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(7,7-Dimethyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide, commonly known as DOA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DOA belongs to the class of spiroketals, which are compounds that contain a spirocyclic ring structure.
Wirkmechanismus
DOA acts as a positive allosteric modulator of GABA receptors, which are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter GABA. Specifically, DOA binds to a site on the GABA receptor that is distinct from the GABA binding site, causing an increase in the affinity of the receptor for GABA. This results in an enhancement of GABAergic neurotransmission, which can lead to the anxiolytic and sedative effects observed with DOA administration.
Biochemical and Physiological Effects:
In addition to its effects on GABA receptors, DOA has been shown to modulate other neurotransmitter systems, including the dopamine and serotonin systems. Studies have also demonstrated that DOA can alter the expression of certain genes in the brain, suggesting that it may have broader effects on neuronal function. Physiologically, DOA has been shown to decrease heart rate and blood pressure in animal models, indicating that it may have cardiovascular effects as well.
Vorteile Und Einschränkungen Für Laborexperimente
DOA has several advantages for use in lab experiments, including its well-established synthesis method and its ability to modulate GABA receptors. However, DOA also has limitations, including its relatively low potency and selectivity for GABA receptors compared to other compounds. Additionally, DOA has not yet been extensively studied in humans, so its safety and efficacy in humans is not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on DOA. One area of interest is the development of more potent and selective DOA analogs that can be used to further probe the function of GABA receptors. Additionally, further studies are needed to fully understand the safety and efficacy of DOA in humans, and to determine whether it has potential therapeutic applications for anxiety and sleep disorders. Finally, DOA may have applications outside of neuroscience, such as in the development of novel cardiovascular drugs.
Synthesemethoden
DOA can be synthesized using a multi-step process that involves the reaction of a spirocyclic precursor with an acryloyl chloride derivative. The spirocyclic precursor is first reacted with sodium hydride to form a reactive intermediate, which is then reacted with the acryloyl chloride derivative to yield DOA. The synthesis method for DOA has been well-established, and the compound can be produced in high yields with good purity.
Wissenschaftliche Forschungsanwendungen
DOA has been shown to have potential applications in scientific research, particularly in the field of neuroscience. Studies have demonstrated that DOA can modulate the activity of GABA receptors, which are important neurotransmitter receptors in the brain. Additionally, DOA has been shown to have anxiolytic and sedative effects in animal models, suggesting that it may have potential therapeutic applications for anxiety and sleep disorders.
Eigenschaften
IUPAC Name |
N-(7,7-dimethyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-4-10(14)13-9-5-12(6-9)7-11(2,3)15-8-12/h4,9H,1,5-8H2,2-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBIXIMPBAJSBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CC(C2)NC(=O)C=C)CO1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-{7,7-Dimethyl-6-oxaspiro[3.4]octan-2-yl}prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((Z)-2-((E)-3-(3-methyl-4,5-dihydrothiazol-3-ium-2-yl)allylidene)benzo[d]thiazol-3(2H)-yl)propane-1-sulfonate](/img/structure/B2498738.png)

![Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate](/img/structure/B2498742.png)
![N-(2-methoxyphenyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2498743.png)
![2-{[1-(4-Methoxyphenyl)-2-nitroethyl]sulfanyl}aniline](/img/structure/B2498744.png)
![5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2498746.png)
![[4-[2-[4-(2-Chloropyridine-3-carbonyl)oxy-3-methylphenyl]propan-2-yl]-2-methylphenyl] 2-chloropyridine-3-carboxylate](/img/structure/B2498747.png)






